dimethyl-4H-1,2,4-triazole-3-sulfonylchloride
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Overview
Description
Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride is a chemical compound with the molecular formula C4H6ClN3O2S. This compound is part of the 1,2,4-triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:
3,5-Dimethyl-4H-1,2,4-triazole+Chlorosulfonic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A precursor in the synthesis of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride.
4H-1,2,4-Triazole-3-thiol: Another derivative of 1,2,4-triazole with different reactivity and applications.
1,2,4-Triazole-3-carboxylic acid: A compound with similar structural features but different functional groups and reactivity.
Uniqueness
This compound is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications .
Properties
Molecular Formula |
C4H6ClN3O2S |
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Molecular Weight |
195.63 g/mol |
IUPAC Name |
4,5-dimethyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3 |
InChI Key |
UZQXLGVRSUDOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)S(=O)(=O)Cl |
Origin of Product |
United States |
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